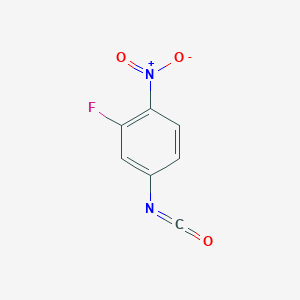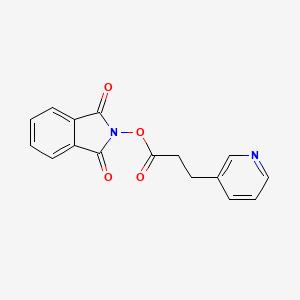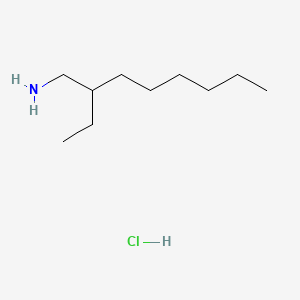
(3S)-3-hydroxy-4,4-dimethylpentanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-hydroxy-4,4-dimethylpentanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a pentanoic acid chain, with two methyl groups attached to the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the use of aldol condensation followed by reduction. For instance, the reaction between acetone and ethyl acetoacetate in the presence of a base can yield the desired product after subsequent reduction and hydrolysis steps.
Industrial Production Methods
In industrial settings, the production of (3S)-3-hydroxy-4,4-dimethylpentanoic acid may involve more scalable processes such as catalytic hydrogenation of suitable precursors or biocatalytic methods using engineered enzymes. These methods are optimized for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-hydroxy-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-oxo-4,4-dimethylpentanoic acid.
Reduction: Formation of 3-hydroxy-4,4-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(3S)-3-hydroxy-4,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S)-3-hydroxy-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive metabolites. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-hydroxy-4-methylpentanoic acid
- 3-hydroxy-4,4-dimethylhexanoic acid
- 3-hydroxy-4,4-dimethylbutanoic acid
Uniqueness
(3S)-3-hydroxy-4,4-dimethylpentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of two methyl groups at the fourth carbon enhances its steric hindrance and influences its reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C7H14O3 |
|---|---|
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
(3S)-3-hydroxy-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)5(8)4-6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m0/s1 |
InChI-Schlüssel |
UMVNKAKAHIUGIE-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)(C)[C@H](CC(=O)O)O |
Kanonische SMILES |
CC(C)(C)C(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)
![2-[4-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B13536189.png)



![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)




